molecular formula C7H12ClNO B2607612 3-Ethylpyrrolidine-1-carbonyl chloride CAS No. 1564971-22-7

3-Ethylpyrrolidine-1-carbonyl chloride

Cat. No.: B2607612
CAS No.: 1564971-22-7
M. Wt: 161.63
InChI Key: OCLSSRUKNJWSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical reactions and applications.

Preparation Methods

The preparation of 3-ethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-ethylpyrrolidine with phosgene (COCl2) or thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product. The reaction can be represented as follows:

3-Ethylpyrrolidine+Phosgene3-Ethylpyrrolidine-1-carbonyl chloride+HCl\text{3-Ethylpyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-Ethylpyrrolidine+Phosgene→3-Ethylpyrrolidine-1-carbonyl chloride+HCl

Chemical Reactions Analysis

3-Ethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethylpyrrolidine and hydrochloric acid.

    Reduction: It can be reduced to 3-ethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like triethylamine (TEA) for substitution reactions and acidic or basic conditions for hydrolysis .

Scientific Research Applications

3-Ethylpyrrolidine-1-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethylpyrrolidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

3-Ethylpyrrolidine-1-carbonyl chloride can be compared with other similar compounds such as:

    Pyrrolidine-1-carbonyl chloride: Lacks the ethyl group at the 3-position, leading to different reactivity and applications.

    3-Methylpyrrolidine-1-carbonyl chloride: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    N-Boc-3-ethylpyrrolidine: A protected form of 3-ethylpyrrolidine used in peptide synthesis.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

3-ethylpyrrolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLSSRUKNJWSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.